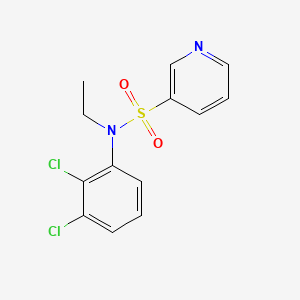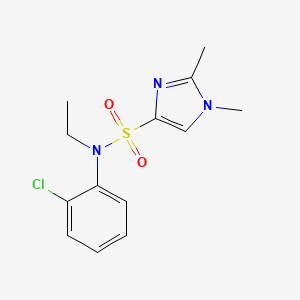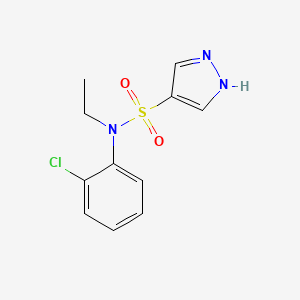
N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide: is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal and pharmaceutical chemistry due to their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide typically involves the reaction of 2,3-dichloroaniline with ethylpyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, especially at the sulfonamide group, to form corresponding amines.
Substitution: It can participate in substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with various biological targets. It is used in assays to understand its binding affinity and specificity towards different enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide moiety is known for its antibacterial properties, making it a candidate for the development of new antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved include the disruption of enzyme function and interference with cellular processes.
Comparaison Avec Des Composés Similaires
2,3-Dichlorophenylpiperazine: This compound is structurally similar and is used as an intermediate in the synthesis of pharmaceuticals.
N-(2,3-Dichlorophenyl)-2-nitrobenzene-sulfonamide: Another sulfonamide derivative with similar biological activities.
3,4-Dichlorophenylpiperazine: A positional isomer with different biological properties.
Uniqueness: N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide is unique due to its specific combination of the pyridine ring and sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-2-17(12-7-3-6-11(14)13(12)15)20(18,19)10-5-4-8-16-9-10/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOYXTDUJJVVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)


![1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide](/img/structure/B6626147.png)
![N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6626154.png)
![N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626164.png)
![(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol](/img/structure/B6626169.png)
![N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626173.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-2,2-dimethylpropane-1-sulfonamide](/img/structure/B6626178.png)
![Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate](/img/structure/B6626184.png)
![2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6626196.png)
![2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol](/img/structure/B6626209.png)
![4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6626214.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B6626220.png)
